4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride 4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride
Brand Name: Vulcanchem
CAS No.: 2839139-04-5
VCID: VC12002286
InChI: InChI=1S/C7H13N.ClH/c1-7-3-2-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H
SMILES: CC12CCC(C1)NC2.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol

4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride

CAS No.: 2839139-04-5

Cat. No.: VC12002286

Molecular Formula: C7H14ClN

Molecular Weight: 147.64 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride - 2839139-04-5

Specification

CAS No. 2839139-04-5
Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
IUPAC Name 4-methyl-2-azabicyclo[2.2.1]heptane;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c1-7-3-2-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H
Standard InChI Key BUSLSFVVILSZHU-UHFFFAOYSA-N
SMILES CC12CCC(C1)NC2.Cl
Canonical SMILES CC12CCC(C1)NC2.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Framework and Nomenclature

4-Methyl-2-azabicyclo[2.2.1]heptane hydrochloride features a bicyclo[2.2.1]heptane skeleton, where the nitrogen atom occupies the 2-position, and a methyl group is attached to the 4-carbon. The "bicyclo" notation indicates two fused rings: a five-membered and a four-membered ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogs
Molecular FormulaC₇H₁₄ClNC₆H₁₂ClN , C₈H₁₄ClNO₂
Molecular Weight~163.65 g/mol133.62 , 191.66
Boiling PointEstimated 150–160°C144.1°C
Flash Point~35°C30.6°C

The exact mass and spectroscopic data for 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride remain unreported, but its structure can be confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), as demonstrated for similar azabicycloheptanes .

Stereochemical Considerations

The bicyclic framework imposes significant stereochemical constraints. For example, (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride exhibits distinct pharmacological behavior compared to its enantiomers, underscoring the importance of stereochemistry in drug design . The 4-methyl group in the target compound likely influences ring puckering and intermolecular interactions, analogous to how substituents modulate activity in related analgesics .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of azabicycloheptane derivatives often involves cyclization reactions or epimerization-lactamization cascades. For instance, (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives are synthesized via epimerization of 4-aminoproline methyl esters under basic conditions, followed by intramolecular lactamization . Adapting this strategy, 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride could be synthesized through:

  • Mannich Cyclization: Condensation of a β-keto ester with a methylamine derivative to form the bicyclic core.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Challenges in Optimization

Electron-withdrawing protecting groups (e.g., tosyl or Boc groups) are critical for stabilizing intermediates during synthesis . The methyl group at the 4-position may hinder ring closure, necessitating elevated temperatures or catalytic methods. Recent advances in flow chemistry could mitigate these challenges by improving reaction control.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is highly soluble in polar solvents like water and methanol. Its stability under ambient conditions is comparable to other azabicycloheptane salts, which typically decompose above 200°C .

Spectroscopic Characterization

  • IR Spectroscopy: Expected N–H stretches at 3300–3500 cm⁻¹ and C–Cl vibrations near 600 cm⁻¹.

  • ¹H NMR: Distinct signals for the methyl group (δ 1.2–1.5 ppm) and bridgehead protons (δ 3.0–3.5 ppm) .

Pharmacological Applications

Analgesic and Anti-Inflammatory Activity

Azabicycloheptane derivatives exhibit potent binding to opioid and nicotinic acetylcholine receptors. For example, 7-azabicyclo[2.2.1]heptane derivatives demonstrated μ-opioid receptor affinity in rodent models, reducing inflammation by 40–60% at 10 mg/kg doses . The 4-methyl substituent may enhance lipophilicity, improving blood-brain barrier penetration.

Neurotransmitter Modulation

Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), suggesting potential antidepressant applications for structurally related compounds.

Table 2: Comparative Pharmacological Data

CompoundTarget ReceptorIC₅₀ (nM)Source
7-Azabicyclo[2.2.1]heptane derivativeμ-Opioid12.4
Methyl 2-azabicycloheptane carboxylateSerotonin Transporter8.7

Research Gaps and Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to isolate pharmacologically active isomers.

  • In Vivo Efficacy Studies: Evaluating bioavailability and metabolic stability in animal models.

  • Target Identification: High-throughput screening to identify novel biological targets.

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